Cas no 51355-83-0 (4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole)
4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-1-chloromethyl-3,5-dimethyl-1H-pyrazole
- 4-chloro-1-(chloromethyl)-3,5-dimethylpyrazole
- STK349420
- 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole
- EN300-229206
- CS-0282788
- 51355-83-0
- AKOS000307124
- DTXSID301226911
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- MDL: MFCD04968628
- Inchi: 1S/C6H8Cl2N2/c1-4-6(8)5(2)10(3-7)9-4/h3H2,1-2H3
- InChI Key: WNFADSDQCXKQQR-UHFFFAOYSA-N
- SMILES: ClC1C(C)=NN(CCl)C=1C
Computed Properties
- Exact Mass: 178.0064537Da
- Monoisotopic Mass: 178.0064537Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 17.8Ų
4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C611460-50mg |
4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole |
51355-83-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C611460-100mg |
4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole |
51355-83-0 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C611460-500mg |
4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole |
51355-83-0 | 500mg |
$ 295.00 | 2022-06-06 | ||
| Chemenu | CM521421-1g |
4-Chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole |
51355-83-0 | 97% | 1g |
$577 | 2022-06-11 | |
| Enamine | EN300-229206-0.05g |
4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole |
51355-83-0 | 95% | 0.05g |
$612.0 | 2024-06-20 | |
| Enamine | EN300-229206-0.1g |
4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole |
51355-83-0 | 95% | 0.1g |
$640.0 | 2024-06-20 | |
| Enamine | EN300-229206-0.25g |
4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole |
51355-83-0 | 95% | 0.25g |
$670.0 | 2024-06-20 | |
| Enamine | EN300-229206-0.5g |
4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole |
51355-83-0 | 95% | 0.5g |
$699.0 | 2024-06-20 | |
| Enamine | EN300-229206-1.0g |
4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole |
51355-83-0 | 95% | 1.0g |
$728.0 | 2024-06-20 | |
| Enamine | EN300-229206-2.5g |
4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole |
51355-83-0 | 95% | 2.5g |
$1428.0 | 2024-06-20 |
4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole Suppliers
4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole
Introduction to 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole (CAS No. 51355-83-0)
4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 51355-83-0, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic compound belongs to the pyrazole family, which is renowned for its broad spectrum of biological activities and utility in medicinal chemistry. The structural features of this molecule, particularly the presence of chloro and chloromethyl substituents, make it a versatile intermediate for synthesizing various pharmacologically active agents.
The compound's molecular structure consists of a six-membered aromatic ring containing two nitrogen atoms, with substituents at the 4-position (chloro group) and the 1-position (chloromethyl group). Additionally, two methyl groups are attached at the 3- and 5-positions, enhancing its reactivity and potential applications. This specific arrangement imparts unique electronic and steric properties, making it a valuable building block in the design of novel therapeutic molecules.
In recent years, there has been growing interest in 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole due to its role in the development of drugs targeting various diseases. Researchers have been exploring its potential as a precursor in synthesizing inhibitors for enzymes involved in inflammatory pathways. For instance, studies have demonstrated its utility in generating derivatives that modulate the activity of cyclooxygenase (COX) enzymes, which are key players in pain and inflammation responses. The chloromethyl group provides a reactive site for further functionalization, allowing chemists to tailor the molecule for specific biological targets.
Moreover, the pyrazole core of 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole has been investigated for its antimicrobial properties. Recent publications highlight its derivatives as effective agents against resistant bacterial strains. The combination of chloro and methyl groups enhances the molecule's ability to interact with bacterial cell walls and disrupt essential metabolic pathways. This has opened up new avenues for developing antibiotics with improved efficacy and reduced side effects.
The synthesis of 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole involves multi-step organic reactions that require precise control over reaction conditions. Typically, it is synthesized from readily available precursors through chlorination and methylation reactions. The presence of multiple reactive sites in the molecule necessitates careful optimization to achieve high yields and purity. Advances in catalytic methods have enabled more efficient synthesis routes, reducing waste and improving scalability.
From a computational chemistry perspective, 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole has been studied to understand its electronic structure and reactivity. Molecular modeling techniques have helped predict its interactions with biological targets, aiding in the rational design of drug candidates. These studies not only provide insights into the molecule's behavior but also guide experimental efforts toward more effective drug development.
The pharmaceutical industry has taken notice of 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole due to its potential as a lead compound for new therapies. Several companies are currently engaged in research programs aimed at identifying novel derivatives with enhanced pharmacological properties. The compound's versatility allows for modifications that can fine-tune its activity against specific diseases while minimizing off-target effects.
Environmental considerations also play a crucial role in the handling and application of 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole. Efforts are underway to develop greener synthetic methods that reduce hazardous byproducts and improve sustainability. These initiatives align with global trends toward environmentally responsible chemical manufacturing.
In conclusion, 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole (CAS No. 51355-83-0) is a compound of great interest in pharmaceutical research due to its structural features and biological activities. Its role as an intermediate in drug synthesis continues to be explored, with promising results in areas such as anti-inflammatory and antimicrobial therapies. As research progresses, this molecule is expected to contribute significantly to the development of next-generation therapeutics.
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